molecular formula C13H15N3O2S B8581379 5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine

5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine

Cat. No.: B8581379
M. Wt: 277.34 g/mol
InChI Key: RNUISLDYSLQKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(Isopropylsulfonyl)phenyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine

InChI

InChI=1S/C13H15N3O2S/c1-9(2)19(17,18)11-5-3-10(4-6-11)12-7-16-13(14)8-15-12/h3-9H,1-2H3,(H2,14,16)

InChI Key

RNUISLDYSLQKFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromopyrazin-2-amine (5 g, 28.74 mmol), (4-isopropylsulfonylphenyl)boronic acid (7.866 g, 34.49 mmol) and K3PO4 (12.20 g, 57.48 mmol) were combined in MeCN (100 mL)/Water (25 mL) and Pd[P(tBu)3]2 (734.4 mg, 1.437 mmol) was added. The reaction was heated at 60° C. for 1 hour. The reaction mixture was cooled to ambient temperature and diluted with EtOAc and water. The layers were separated and the aqueous layer extracted with EtOAc (×3). The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo. The residue was triturated from DCM and isolated by filtration to give the sub-title compound as an orange solid (6.43 g, 76% Yield). 1H NMR (400.0 MHz, DMSO) δ 1.17 (d, 6H), 3.43 (sept, 1H), 6.86 (s, 2H), 7.87 (d, 2H), 8.00 (s, 1H), 8.20 (d, 2H) and 8.67 (s, 1H) ppm; MS (ES+) 278.2.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.866 g
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
12.2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
734.4 mg
Type
catalyst
Reaction Step Six
Name
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
76%

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